molecular formula C7H12O3 B14475969 2-Oxopropyl butanoate CAS No. 70639-30-4

2-Oxopropyl butanoate

Cat. No.: B14475969
CAS No.: 70639-30-4
M. Wt: 144.17 g/mol
InChI Key: AIJLJYUDTAJRDN-UHFFFAOYSA-N
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Description

2-Oxopropyl butanoate, also widely known as acetoin butyrate and 1-methyl-2-oxopropyl butanoate, is an organic compound belonging to the class of fatty acid esters . It is identified by the CAS Number 84642-61-5 and has the molecular formula C8H14O3, with an average mass of 158.20 Da . This compound is primarily valued in food science and flavor chemistry research as a flavoring agent, possessing organoleptic properties described as cheesy, berry, fruity, acetic, and creamy . It holds the JECFA number 407 and FEMA number 3332, indicating its approved use as a flavoring substance . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake when it is used as a flavouring agent . As a fatty acid ester, it serves as a carboxylic ester derivative of a fatty acid, making it a compound of interest in studies concerning ester synthesis, aroma compounds, and metabolic pathways in various organisms . Its structure features both ketone and ester functional groups, contributing to its reactivity and physical properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70639-30-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-oxopropyl butanoate

InChI

InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3-5H2,1-2H3

InChI Key

AIJLJYUDTAJRDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(=O)C

Origin of Product

United States

Enzymatic Esterification:the Final Step Requires an Enzyme Capable of Catalyzing the Transfer of the Butyryl Group from Butyryl Coa to the Hydroxyl Group of Acetoin. This Reaction is Characteristic of Acyltransferases.acs.orglipases, Which Typically Catalyze the Hydrolysis of Esters, Can Also Perform Transesterification Reactions Under Specific Conditions and Are Frequently Used in Biocatalysis for the Synthesis of Esters.acs.orgacs.orgtherefore, It is Hypothesized That a Promiscuous Lipase or a Specific Acyltransferase is Responsible for the Final Condensation Step to Form 2 Oxopropyl Butanoate in Biological Systems.

Isolation Techniques and Method Development for this compound

The isolation of a specific natural product like this compound from a complex biological matrix (e.g., a fermentation broth or plant extract) involves a multi-step process of extraction and purification. frontiersin.org Method development focuses on optimizing these steps for yield and purity.

Extraction: The initial step is to extract the compound from the source material.

Classical Solvent Extraction: Techniques like maceration (soaking the material in a solvent) and decoction (boiling in a solvent) are traditional methods used to extract compounds. frontiersin.orgresearchgate.net

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, often reducing extraction time and increasing yield. frontiersin.org

Solvent Partitioning: After an initial broad extraction, liquid-liquid extraction can be used to separate compounds based on their polarity and acid-base properties. For example, an organic extract can be washed with an acidic or basic aqueous solution to remove basic or acidic impurities, respectively. masterorganicchemistry.com

Purification and Isolation: Following extraction, chromatographic techniques are essential for isolating the target compound.

Column Chromatography: Crude extracts are often first purified using silica (B1680970) gel column chromatography, where compounds are separated based on their polarity by eluting with a solvent gradient. oup.com

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is a powerful tool. Reverse-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is commonly employed. sielc.comresearchgate.net Methods can be developed and scaled up for preparative separation to obtain the pure compound. sielc.com For a volatile compound like this compound, Gas Chromatography (GC) can also be used for both analytical and preparative purposes. masterorganicchemistry.com

Table 4: Summary of Isolation and Purification Techniques
TechniquePrincipleStage of UseReference
Solvent Extraction (Maceration, UAE)Differential solubility of compounds in a chosen solvent.Initial extraction from raw biological material. frontiersin.org
Silica Gel Column ChromatographySeparation based on polarity differences.Initial fractionation of the crude extract. oup.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on analyte interaction with stationary and mobile phases.Final purification of the target compound. masterorganicchemistry.comsielc.com
Gas Chromatography (GC)Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Analysis and preparative isolation of volatile compounds. masterorganicchemistry.com

Advanced Analytical and Spectroscopic Characterization of 2 Oxopropyl Butanoate

High-Resolution Mass Spectrometry for Structural Elucidation of 2-Oxopropyl butanoate

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS provides a measured exact mass that corresponds to its molecular formula, C₇H₁₂O₃. The theoretical monoisotopic mass of this compound is calculated to be 144.078644241 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition, ruling out other potential structures with the same nominal mass. Further analysis of the fragmentation patterns observed in the mass spectrum can provide additional structural information, corroborating the connectivity established by NMR spectroscopy.

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₇H₁₂O₃
Exact Mass 144.078644241 Da

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is dominated by strong absorptions corresponding to the two carbonyl groups. The distinct frequencies of the ester and ketone carbonyl stretches allow for their differentiation. The C-O single bond stretches of the ester group also produce characteristic signals.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1750 - 1735
C=O (Ketone) Stretch 1725 - 1705
C-O (Ester) Stretch 1300 - 1000

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C-C and C-H bonds, as well as the symmetric vibrations of the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination (if applicable)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformation in the solid state.

Currently, there is no publicly available X-ray diffraction data for this compound. As a relatively simple organic ester, it is likely a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction. If the compound could be crystallized at low temperatures, this technique could provide valuable data on its solid-state conformation.

Advanced Chromatographic Methods for Separation and Quantification in Research Samples

The separation and quantification of this compound in complex research samples necessitate the use of advanced chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the analysis of this keto ester, each with its own set of advantages and challenges. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile esters like this compound. cocktailwonk.comresearchgate.net The inherent volatility of the compound makes it amenable to GC analysis, often without the need for derivatization. sciepub.com For quantitative analysis, GC-FID offers a robust and linear response over a wide concentration range. scielo.brnotulaebotanicae.ro The selection of the GC column is critical for achieving adequate separation from other components in the sample. A nonpolar or medium-polarity column is typically suitable for the analysis of such esters. sigmaaldrich.com

A hypothetical GC-FID method for the quantification of this compound could involve the following parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector Temperature 270 °C (FID)
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature of 60 °C, ramped to 240 °C at 10 °C/min
Injection Mode Split/Splitless

This table is a hypothetical example and would require experimental validation.

For more complex matrices or when lower detection limits are required, GC-MS provides enhanced selectivity and sensitivity. The mass spectrum of this compound would exhibit characteristic fragmentation patterns, allowing for its unambiguous identification and quantification even in the presence of co-eluting compounds.

High-performance liquid chromatography (HPLC) presents an alternative approach for the analysis of this compound. However, a significant challenge in the reversed-phase HPLC of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes and split peaks. chromforum.org This equilibrium between the keto and enol forms can be influenced by the solvent polarity and pH.

To overcome this analytical hurdle, several strategies can be employed. Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, sharp peak. chromforum.org Another effective approach is the use of mixed-mode chromatography columns that offer multiple retention mechanisms, which can improve the separation and peak shape of tautomeric compounds. chromforum.org

Derivatization of the keto group is another viable strategy, particularly for enhancing detection by UV or fluorescence detectors. rsc.orgmdpi.comnih.gov Reagents that react specifically with the carbonyl group can be used to form a stable derivative with improved chromatographic properties and detectability. For instance, derivatization with a UV-absorbing or fluorescent tag can significantly lower the limits of detection and quantification. nih.gov

A potential HPLC method for the analysis of this compound could be validated for several key performance parameters, as illustrated in the hypothetical table below:

Validation ParameterHypothetical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%

This table presents hypothetical validation data and is for illustrative purposes only. Actual values would need to be determined experimentally.

The development of a robust and reliable chromatographic method is essential for the accurate quantification of this compound in various research contexts, from reaction monitoring to its determination in complex biological or environmental samples. Careful method development and validation are crucial to ensure the quality and reliability of the analytical data. scielo.brresearchgate.net

Occurrence, Isolation, and Biosynthesis Research of 2 Oxopropyl Butanoate in Natural Systems

Microbial Production and Metabolite Identification of 2-Oxopropyl butanoate

While direct microbial synthesis of this compound is a specialized area of research, studies into microbial butanoate metabolism provide a foundational understanding of its potential production. The biosynthesis of this ester requires two key precursors: a butanoate derivative and acetoin (B143602). Various microorganisms are known to produce these precursors.

Butanoate metabolism is a significant pathway in several bacterial genera. In Pseudomonas aeruginosa, the butanoate pathway is notably enriched in biofilms, suggesting a specialized metabolic state. nih.gov This pathway involves key differential metabolites, including acetoacetate (B1235776) and acetoin, which are highly upregulated in the biofilm phenotype compared to planktonic cells. nih.gov Similarly, fermentation processes in bacteria like Clostridium kluyveri and Clostridium beijerinckii are well-known for producing butanoate and its activated form, butyryl-CoA, from substrates like acetyl-CoA. wikipedia.orgfrontiersin.org

The production of the second precursor, acetoin, has also been identified in microbial systems. Untargeted metabolomics studies have shown that exogenous acetoin can significantly augment biofilm mass and structural integrity in P. aeruginosa, highlighting its role as a central metabolite in the butanoate pathway. nih.gov Given that microorganisms can produce both butyrate (B1204436)/butyryl-CoA and acetoin, it is plausible that some species possess the enzymatic machinery to esterify these two molecules, resulting in the formation of this compound.

Table 1: Microbial Production of this compound Precursors
PrecursorMicroorganism ExampleMetabolic Pathway/ProcessReference
Butyrate / Butyryl-CoAClostridium sp.ABE (Acetone-Butanol-Ethanol) Fermentation wikipedia.orgfrontiersin.org
Butyrate / Butyryl-CoAButyrogenic Bacteria (e.g., Lachnospiraceae)Butyrogenesis from acetyl-CoA nih.gov
AcetoinPseudomonas aeruginosaButanoate Metabolism nih.gov

Identification in Plant and Food Matrices (Methodological Focus for Volatile Profiles)

As a compound with distinct fruity, cheesy, and creamy notes, this compound (acetoin butyrate) is relevant to the flavor and aroma profiles of foods. thegoodscentscompany.com Identifying and quantifying such volatile compounds within complex plant and food matrices requires sophisticated analytical techniques capable of detecting trace-level substances.

The primary method for analyzing volatile organic compounds (VOCs) from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS). pomics.comacs.orgresearchgate.net To enhance the detection of trace volatiles, GC-MS is often coupled with a pre-concentration or extraction step. Solid-Phase Microextraction (SPME) is a widely used solvent-free technique where a coated fiber is exposed to the headspace of a sample (e.g., fruit pulp, flower) to adsorb volatile analytes. pomics.comacs.org The fiber is then directly inserted into the GC inlet for thermal desorption and analysis. This method was successfully used to identify 58 volatile compounds in 16 Indian mango cultivars and to profile the emissions from the aromatic orchid Phalaenopsis bellina. pomics.comacs.org

For non-volatile or semi-volatile compounds, solvent extraction using agents like hexane (B92381) or ethanol (B145695) is employed, followed by GC-MS analysis. acs.org These methods allow for the separation and identification of compounds based on their chemical class. For instance, a study on mango cultivars used hexane extraction to identify 50 nonpolar metabolites and ethanol extraction to identify 52 polar metabolites. acs.org Such methodologies are essential for creating a comprehensive chemical fingerprint of a food product and would be the standard approach for identifying this compound.

Table 2: Methodologies for Identifying Volatile Esters in Natural Matrices
TechniquePrincipleApplication ExampleReference
Solid-Phase Microextraction (SPME)Solvent-free extraction and concentration of volatile/semi-volatile compounds from a sample's headspace onto a coated fiber.Profiling volatile emissions from mango pulp and orchid flowers. pomics.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on volatility and boiling point, followed by identification based on mass-to-charge ratio and fragmentation patterns.Identification of volatile compound profiles in edible insects, plant-based proteins, and various cultivars of mango. acs.orgresearchgate.net
Liquid-Liquid ExtractionSeparation of compounds from a matrix based on their relative solubilities in two different immiscible liquids (e.g., hexane, ethanol).Extraction of nonpolar and polar metabolites from mango pulp for GC-MS analysis. acs.org

Biosynthetic Pathways and Enzymology in Biological Systems

The complete biosynthetic pathway for this compound has not been fully elucidated in a specific organism. However, based on its structure—an ester of butyric acid and acetoin—the pathway can be inferred from well-characterized biochemical reactions. The synthesis would logically proceed via the enzymatic esterification of an activated butanoate molecule with acetoin.

Computational and Theoretical Studies on 2 Oxopropyl Butanoate

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br These methods are instrumental in understanding how a substrate, such as 2-oxopropyl butanoate, might interact with the active site of an enzyme. The "lock-and-key" model, where a substrate fits into an enzyme's active site, is a fundamental concept in enzyme kinetics, and docking studies help to visualize and quantify this interaction. scielo.br

In a typical molecular docking study, the three-dimensional structure of both the ligand (this compound) and the target enzyme are used. The process involves sampling a large number of possible orientations and conformations of the ligand within the enzyme's binding site and scoring them based on their binding affinity. derpharmachemica.com This scoring is often calculated using force fields that estimate the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, between the ligand and the protein. scielo.br

While specific docking studies on this compound are not extensively detailed in the public domain, the principles of such studies are well-established. For instance, in studies of other enzyme inhibitors, docking scores have been used to rank potential candidates and to understand the structural basis for their activity. nih.gov A lower docking score generally indicates a more favorable binding interaction. mdpi.com

The insights gained from molecular docking can guide the design of new molecules with potentially enhanced or inhibited binding to a target enzyme. unifap.br For this compound, such studies could elucidate its role as a substrate for various esterases or other metabolic enzymes.

Quantum Chemical Calculations for Reactivity and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. aspbs.com These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally. unipd.it

Reactivity: The reactivity of a molecule can be inferred from its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Quantum chemical calculations can determine these energy values, providing a theoretical basis for predicting how this compound might behave in chemical reactions. For example, these calculations can help identify the most likely sites for nucleophilic or electrophilic attack.

Spectroscopic Properties: Quantum chemistry is also employed to predict spectroscopic properties. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to calculate theoretical UV-Vis spectra, which can then be compared with experimental data to identify and characterize the electronic transitions occurring in the molecule. rsc.org This integrated approach of experimental and theoretical analysis can help in the interpretation of complex spectra where multiple bands may overlap. rsc.org

Calculated Property Description Typical Application
HOMO Energy Energy of the Highest Occupied Molecular OrbitalPredicts electron-donating ability and sites of electrophilic attack
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalPredicts electron-accepting ability and sites of nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability
Mulliken Charges Distribution of electron charge among atomsIdentifies electrophilic and nucleophilic centers
Dipole Moment Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions
Vibrational Frequencies Frequencies of molecular vibrationsPredicts infrared (IR) and Raman spectra
Electronic Transitions Energies of transitions between electronic statesPredicts UV-Visible spectra

Conformational Analysis and Stereochemical Predictions for this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub These different arrangements are known as conformations or conformers. For a molecule like this compound, which has several single bonds, a multitude of conformations are possible.

The study of these conformers is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. Newman projections are a useful tool for visualizing the different conformations, such as staggered and eclipsed forms, that arise from rotation around a specific bond. libretexts.org The staggered conformations are generally more stable and lower in energy than the eclipsed conformations due to reduced steric strain. libretexts.org

Stereochemistry, the study of the three-dimensional arrangement of atoms, is also a key consideration. nptel.ac.in While this compound itself is not chiral, understanding its conformational preferences is essential for predicting how it might interact with chiral environments, such as the active sites of enzymes.

The relative energies of different conformers can be calculated using computational methods, allowing for the prediction of the most likely and energetically favorable shapes the molecule will adopt.

Research Applications and Emerging Perspectives of 2 Oxopropyl Butanoate in Chemistry

Use as a Chemical Intermediate in Complex Molecule Synthesis

While specific examples of 2-oxopropyl butanoate as a chemical intermediate in the synthesis of complex molecules are not extensively documented in publicly available literature, its structure as a β-keto ester suggests significant potential as a versatile building block in organic synthesis. bellevuecollege.eduresearchgate.net β-Keto esters are well-established as valuable precursors in the construction of a wide array of more complex molecular architectures. bellevuecollege.edu

The reactivity of the β-keto ester moiety allows for a variety of chemical transformations. The acidic α-hydrogen is readily removed by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. These include alkylations, acylations, and aldol (B89426) condensations, providing pathways to elaborate the carbon skeleton. acs.org

Furthermore, the ketone and ester functionalities can be selectively manipulated. The ketone can undergo reduction to a secondary alcohol, be converted to a variety of heterocyclic systems, or participate in olefination reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This dual functionality makes β-keto esters like this compound valuable synthons for creating diverse molecular scaffolds.

Although patent literature hints at the use of similar keto-esters in the synthesis of pharmaceutical intermediates, direct evidence for this compound remains elusive. google.comgoogle.comsumitomo-chem.co.jp The lack of specific documented applications may indicate that it is a less common or more specialized building block compared to more readily available β-keto esters. However, the fundamental reactivity of its functional groups underscores its potential utility in synthetic organic chemistry for the preparation of a range of target molecules.

Applications in Biochemical Assays and Mechanistic Probes

There is currently no specific information available in the scientific literature detailing the use of this compound in biochemical assays or as a mechanistic probe. However, the structural class of β-keto esters has been explored for such applications, particularly in the study of hydrolase enzymes. researchgate.netresearchgate.net

β-Keto esters can serve as substrates for esterases, and the hydrolysis of the ester bond can be monitored to determine enzyme activity. researchgate.net Various assay formats can be employed, including pH-based assays that detect the release of the carboxylic acid or coupled enzymatic assays that detect the alcohol product. The reactivity of the β-keto ester can be tuned by modifying the substituents, which can be useful in developing selective substrates for different hydrolases. researchgate.net

Moreover, modified β-keto esters can be designed as activity-based probes (ABPs) to study enzyme mechanisms. nih.govjohnshopkins.edu These probes typically contain a reactive group (a "warhead") that forms a covalent bond with an active site residue of the target enzyme, allowing for its detection and characterization. While no such probes based on the this compound scaffold have been reported, the general principles of ABP design could be applied.

Given the importance of hydrolases in various biological processes and as drug targets, the development of new probes is an active area of research. nih.gov Future studies could explore the potential of this compound and its derivatives as substrates or probes for specific hydrolases, contributing to a better understanding of their function and aiding in drug discovery efforts.

Contributions to Flavor Chemistry Research (Focus on Understanding Formation Mechanisms and Perception)

Esters are key contributors to the fruity and floral notes in many food products. Ethyl butanoate, for instance, is well-known for its pineapple-like aroma. cambridge.org The formation of these esters in products like cheese is a complex process involving microbial and enzymatic activities. The primary pathways are believed to be esterification, the reaction of a carboxylic acid with an alcohol, and alcoholysis, the transfer of an acyl group from a donor molecule to an alcohol. conicet.gov.ar The specific microorganisms present and the conditions of fermentation play a crucial role in determining the profile of esters produced. researchgate.netconicet.gov.ar

Future research in flavor chemistry could involve the targeted synthesis of this compound to characterize its sensory properties and to investigate its potential formation pathways in relevant food systems. Understanding how different microorganisms and enzymatic activities contribute to its formation could provide new avenues for flavor modulation in fermented products.

Future Directions in Synthetic and Biocatalytic Research of this compound

The future research directions for this compound are largely informed by the general trends in synthetic chemistry and biocatalysis. Given the limited specific information on this compound, significant opportunities exist for foundational research and development.

In the realm of synthetic chemistry , a primary future direction would be the exploration of this compound as a building block for the synthesis of novel and complex molecules. googleapis.comidealawyers.comjmbfs.org This would involve systematically investigating its reactivity in a variety of organic transformations to establish it as a useful tool for synthetic chemists. The development of stereoselective methods for reactions involving the chiral center that can be generated at the ketone would be of particular interest, opening up avenues for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

From a biocatalytic perspective , the synthesis of this compound using enzymes, particularly lipases, presents a green and sustainable alternative to traditional chemical methods. jmbfs.orgnumberanalytics.comnumberanalytics.comchemistryjournals.netnih.gov Future research could focus on identifying or engineering lipases with high selectivity and efficiency for the esterification of butanoic acid with acetol (hydroxyacetone). jmbfs.orgnih.govbiointerfaceresearch.com Immobilization of these enzymes could enhance their stability and reusability, making the process more economically viable for industrial applications. numberanalytics.com

Furthermore, the potential of this compound as a substrate for other enzymes could be explored. For example, oxidoreductases could be used to stereoselectively reduce the ketone group, providing access to chiral diols. The integration of enzymatic steps in multi-step syntheses, creating biocatalytic cascades, is a growing area of interest that could be applied to the transformation of this compound into more valuable fine chemicals. numberanalytics.com

Q & A

Q. What are the established methods for synthesizing 2-oxopropyl butanoate with high purity?

  • Methodological Answer : The synthesis of this compound typically involves esterification between 2-oxopropanol (acetol) and butanoic acid under acid catalysis (e.g., H₂SO₄). Key steps include:
  • Reflux conditions : Maintain temperatures between 80–100°C for 4–6 hours to ensure complete esterification .
  • Purification : Distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the ester, followed by characterization via NMR (e.g., δ 1.2–1.4 ppm for butanoate methyl groups) and GC-MS (retention time ~28–30 minutes) .
  • Yield optimization : Use anhydrous conditions and stoichiometric excess of butanoic acid (1.2:1 molar ratio) to drive the reaction .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for signals at δ 2.1–2.3 ppm (ketone protons in the 2-oxopropyl group) and δ 0.9–1.0 ppm (terminal methyl group of butanoate).
  • ¹³C NMR : Peaks at ~207 ppm (ketone carbonyl) and 173 ppm (ester carbonyl) confirm the functional groups .
  • GC-MS : Compare fragmentation patterns with libraries (e.g., NIST). The molecular ion peak (m/z 158) and fragments at m/z 85 (butanoate ion) and m/z 73 (2-oxopropyl ion) are diagnostic .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and electrospray ionization (ESI) in positive mode. Monitor transitions like m/z 158 → 85 .
  • Headspace GC : For volatile quantification in microbial cultures, couple with FID detection and internal standards (e.g., ethyl decanoate) .

Advanced Research Questions

Q. How does this compound participate in butanoate metabolism, and what contradictions exist in its reported roles?

  • Methodological Answer :
  • Metabolic Pathways : In Homo sapiens, this compound may serve as a precursor for acetyl-CoA via β-oxidation, contributing to the TCA cycle. Computational models (e.g., using PICRUSt2) predict its enrichment in pathways like bdhB (butanediol dehydrogenase) and OXCT (succinyl-CoA:3-ketoacid transferase) .
  • Data Contradictions : The "butanoate paradox" highlights conflicting reports on its role in carcinogenesis. In vitro studies suggest pro-apoptotic effects, while in vivo models show tumorigenic potential due to differential expression of genes like purL (purine metabolism) and fusK (quorum sensing). Resolve contradictions by:
  • Context-dependent assays : Compare cancer vs. non-cancer cell lines under controlled oxygen levels .
  • Multi-omics integration : Pair metabolomics (e.g., LC-MS) with metagenomics to assess microbial contributions .

Q. What experimental designs are optimal for studying the interaction between this compound and microbial consortia in gut models?

  • Methodological Answer :
  • In vitro Fermentation : Use anaerobic batch cultures with fecal inoculum and this compound (10–20 mM). Monitor short-chain fatty acids (SCFAs) via GC and microbial diversity via 16S rRNA sequencing .
  • Dose-Response : Test concentrations from 5–50 mM to identify threshold effects on butyrate-producing bacteria (e.g., Faecalibacterium prausnitzii) .
  • Control Groups : Include butanoate-free media and inhibitors like sodium fluoroacetate (blocks acetyl-CoA synthesis) .

Q. How can computational models predict the oxidative stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Kinetic Modeling : Use mechanisms validated for methyl butanoate combustion (e.g., from University of Galway’s database) to simulate oxidation pathways. Key reactions include H-abstraction from the β-carbon and ketone decomposition .
  • Sensitivity Analysis : Global sensitivity analysis (GSA) identifies rate-limiting steps (e.g., reactions involving OH radicals) under high-temperature conditions (500–800 K) .

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